1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
A notable application of pyrazolo[3,4-d]pyrimidin derivatives, which includes 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is in the development of potential antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds similar to the specified chemical and found that some exhibited higher anticancer activity than the reference drug doxorubicin, along with exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-inflammatory and Anti-cancer Activities
Another study by Kaping, Kalita, Sunn, Singha, and Vishwakarma (2016) on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the chemical , demonstrated promising anti-inflammatory and anti-cancer activities. These derivatives were synthesized via an environmentally benign and efficient route (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Adenosine Receptor Affinity
A study conducted by Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines, focusing on their affinity for A1 adenosine receptors. The compounds synthesized in their study, which include variations of the specified chemical structure, showed significant activity in this area (Harden, Quinn, & Scammells, 1991).
Synthesis and Characterization for Diverse Applications
Studies like those conducted by Fahmy, Khalifa, Nossier, Abdalla, and Ismai (2012), and Al-Afaleq (2000) have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidines for various potential applications. These studies contribute to the understanding of the chemical and physical properties of compounds like this compound, which is crucial for their application in pharmaceutical and chemical research (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012); (Al-Afaleq, 2000).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-15-7-3-5-13(9-15)23-17-16-10-22-24(18(16)21-11-20-17)14-6-2-4-12(19)8-14/h2-11H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGNWDKOMQUKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.